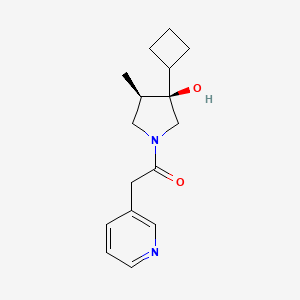![molecular formula C14H14N2O2S B5690328 N-{[(4-ethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5690328.png)
N-{[(4-ethylphenyl)amino]carbonothioyl}-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(4-ethylphenyl)amino]carbonothioyl}-2-furamide, also known as ECA or Ethylcathinone, is a synthetic compound that belongs to the class of amphetamines. It is a stimulant drug that affects the central nervous system and has been used in research to study its mechanism of action and physiological effects.
作用机制
N-{[(4-ethylphenyl)amino]carbonothioyl}-2-furamide works by increasing the release of dopamine and norepinephrine in the brain, leading to increased arousal and alertness. It also inhibits the reuptake of these neurotransmitters, prolonging their effects. N-{[(4-ethylphenyl)amino]carbonothioyl}-2-furamide has been found to have a higher affinity for the dopamine transporter than for the serotonin transporter.
Biochemical and Physiological Effects:
N-{[(4-ethylphenyl)amino]carbonothioyl}-2-furamide has been found to increase locomotor activity and body temperature in animal studies. It has also been found to increase heart rate and blood pressure in humans. N-{[(4-ethylphenyl)amino]carbonothioyl}-2-furamide has been shown to have neurotoxic effects on dopamine and serotonin neurons, leading to long-term changes in brain function.
实验室实验的优点和局限性
N-{[(4-ethylphenyl)amino]carbonothioyl}-2-furamide has several advantages for lab experiments, including its well-established synthesis method, its similar effects to other amphetamines, and its ability to increase dopamine and norepinephrine release. However, N-{[(4-ethylphenyl)amino]carbonothioyl}-2-furamide also has limitations, including its potential for neurotoxicity and its lack of selectivity for specific neurotransmitter systems.
未来方向
There are several future directions for research on N-{[(4-ethylphenyl)amino]carbonothioyl}-2-furamide. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). N-{[(4-ethylphenyl)amino]carbonothioyl}-2-furamide has been found to have similar effects to other ADHD medications such as methylphenidate. Another area of interest is its potential as a tool for studying the dopamine system in the brain. N-{[(4-ethylphenyl)amino]carbonothioyl}-2-furamide could be used to investigate the role of dopamine in reward processing and addiction. Finally, future research could focus on developing more selective and less toxic analogs of N-{[(4-ethylphenyl)amino]carbonothioyl}-2-furamide for use in research and potential therapeutic applications.
Conclusion:
In conclusion, N-{[(4-ethylphenyl)amino]carbonothioyl}-2-furamide is a synthetic compound that has been used in scientific research to study its mechanism of action and physiological effects. It works by increasing the release of dopamine and norepinephrine in the brain and has been found to have similar effects to other amphetamines. N-{[(4-ethylphenyl)amino]carbonothioyl}-2-furamide has several advantages for lab experiments, including its well-established synthesis method and its ability to increase dopamine and norepinephrine release. However, it also has limitations, including its potential for neurotoxicity and lack of selectivity for specific neurotransmitter systems. Future research on N-{[(4-ethylphenyl)amino]carbonothioyl}-2-furamide could focus on its potential as a treatment for ADHD, its use as a tool for studying the dopamine system in the brain, and the development of more selective and less toxic analogs.
合成方法
N-{[(4-ethylphenyl)amino]carbonothioyl}-2-furamide can be synthesized by reacting 4-ethylphenylamine with carbon disulfide and sodium hydroxide to produce N-(4-ethylphenyl)thiourea. This compound is then reacted with furfurylamine to produce N-{[(4-ethylphenyl)amino]carbonothioyl}-2-furamide. The synthesis method of N-{[(4-ethylphenyl)amino]carbonothioyl}-2-furamide has been well established and can be easily reproduced in a laboratory setting.
科学研究应用
N-{[(4-ethylphenyl)amino]carbonothioyl}-2-furamide has been used in scientific research to study its mechanism of action and physiological effects. It has been found to have similar effects to other amphetamines such as methamphetamine and MDMA. N-{[(4-ethylphenyl)amino]carbonothioyl}-2-furamide has been used in animal studies to examine its effects on locomotor activity, body temperature, and dopamine release. It has also been used in vitro studies to investigate its effects on dopamine and serotonin transporters.
属性
IUPAC Name |
N-[(4-ethylphenyl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-2-10-5-7-11(8-6-10)15-14(19)16-13(17)12-4-3-9-18-12/h3-9H,2H2,1H3,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQMYGZYERGCIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylphenyl)-3-(furan-2-carbonyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{5-[2-(methylthio)ethyl]-3-phenyl-1H-1,2,4-triazol-1-yl}benzenesulfonamide](/img/structure/B5690252.png)


![N-(2-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5690283.png)

![3,5-dimethyl-1-[1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-3-pyrrolidinyl]-1H-pyrazole](/img/structure/B5690296.png)
![7-methyl-2-(2-phenoxybenzoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5690303.png)
![{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid](/img/structure/B5690308.png)
![2-{2-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decan-3-one](/img/structure/B5690313.png)
![2-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}phthalazin-1(2H)-one](/img/structure/B5690315.png)
![8-(5-fluoro-2-methoxybenzoyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5690323.png)
![8-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5690336.png)
![3-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5690343.png)
